![molecular formula C32H28CoN8Na2O10S2 B14431821 disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) CAS No. 75522-91-7](/img/structure/B14431821.png)
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) is a complex compound that features a combination of organic and inorganic components. This compound is notable for its unique structure, which includes a diazenyl group, a sulfamoylphenolate moiety, and a cobalt ion. The presence of these functional groups and the metal ion endows the compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) typically involves multiple steps, including the formation of the diazenyl group and the coordination of the cobalt ion. The general synthetic route can be summarized as follows:
Formation of the Diazenyl Group: This step involves the reaction of aniline with a suitable oxidizing agent to form the diazenyl intermediate. Common oxidizing agents include sodium nitrite in the presence of an acid.
Introduction of the Sulfamoylphenolate Moiety: The diazenyl intermediate is then reacted with a sulfamoylphenolate derivative under controlled conditions to form the desired organic ligand.
Coordination with Cobalt Ion: The final step involves the coordination of the organic ligand with a cobalt(2+) ion. This is typically achieved by reacting the ligand with a cobalt salt, such as cobalt chloride, in an aqueous or organic solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of the cobalt ion and the diazenyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: The phenolate and sulfamoyl groups can participate in nucleophilic substitution reactions. Typical conditions involve the use of nucleophiles such as hydroxide ions or amines.
Coordination Reactions: The cobalt ion can form coordination complexes with other ligands, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: It is studied for its potential as a bioactive molecule, particularly in the context of its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) can be compared with other similar compounds, such as:
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound also features a diazenyl group and is used in dye production.
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Similar in structure, this compound is used in various industrial applications due to its stability and color properties.
The uniqueness of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) lies in its combination of functional groups and the presence of the cobalt ion, which imparts distinctive chemical and physical properties.
Eigenschaften
| 75522-91-7 | |
Molekularformel |
C32H28CoN8Na2O10S2 |
Molekulargewicht |
853.7 g/mol |
IUPAC-Name |
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;;/q;;+2;2*+1/p-4/b2*15-10-,20-19?;;; |
InChI-Schlüssel |
WVMJTILARGYEJA-JARQZRMMSA-J |
Isomerische SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Co+2] |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


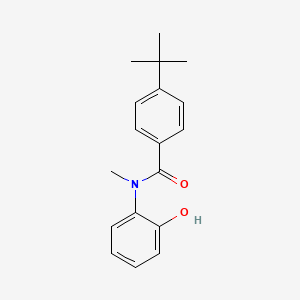
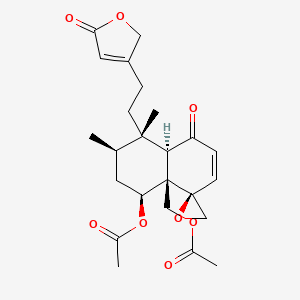
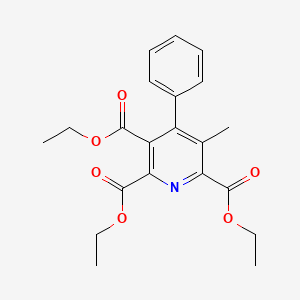
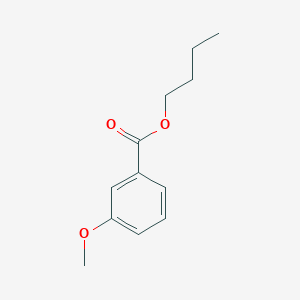
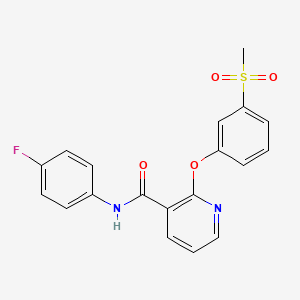
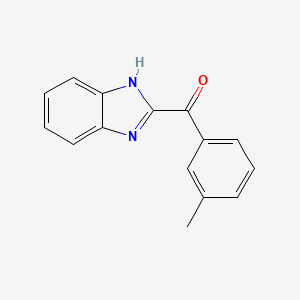
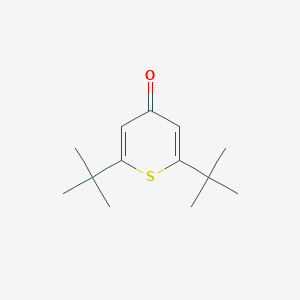
amino}butan-2-one](/img/structure/B14431802.png)

![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)




